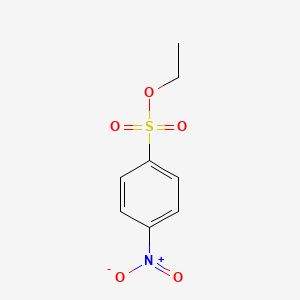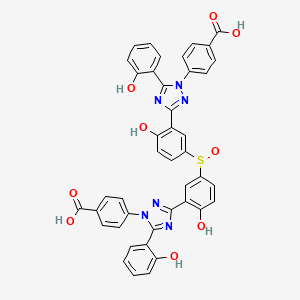![molecular formula C9H10FN3 B13437260 1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
1-[(1R)-1-azidopropyl]-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-1-azidopropyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10FN3 It consists of a fluorobenzene ring substituted with an azidopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidopropyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the azide group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1R)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a suitable solvent.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of 1-[(1R)-1-aminopropyl]-2-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Aplicaciones Científicas De Investigación
1-[(1R)-1-azidopropyl]-2-fluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(1R)-1-azidopropyl]-2-fluorobenzene is primarily based on its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the conjugation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated .
Comparación Con Compuestos Similares
Similar Compounds
1-azido-2-fluorobenzene: Lacks the propyl group, making it less versatile in bioconjugation applications.
1-[(1R)-1-azidopropyl]-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
2-azido-1-fluorobenzene: Another positional isomer with different chemical properties and reactivity.
Uniqueness
1-[(1R)-1-azidopropyl]-2-fluorobenzene is unique due to the presence of both the azide and fluorobenzene moieties, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry makes it particularly valuable in bioconjugation and materials science .
Propiedades
Fórmula molecular |
C9H10FN3 |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
1-[(1R)-1-azidopropyl]-2-fluorobenzene |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m1/s1 |
Clave InChI |
DHXBKHGWRSBFDQ-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1F)N=[N+]=[N-] |
SMILES canónico |
CCC(C1=CC=CC=C1F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
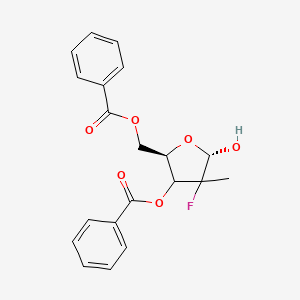
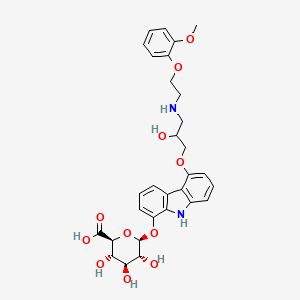
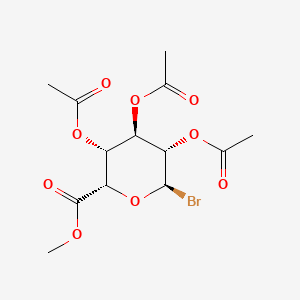
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
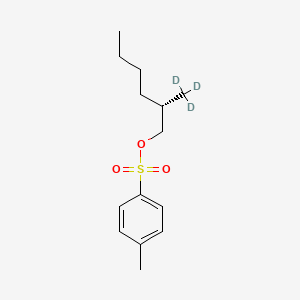
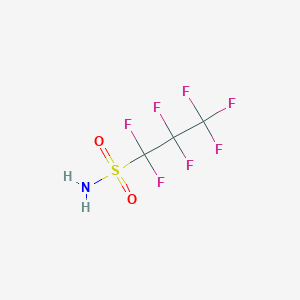
![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
